molecular formula C11H21N5S B166598 Dimethametryn CAS No. 22936-75-0

Dimethametryn

Cat. No.: B166598
CAS No.: 22936-75-0
M. Wt: 255.39 g/mol
InChI Key: IKYICRRUVNIHPP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethametryn is a type of herbicide that primarily targets broad-leaved weeds and grasses in rice and other crops . It belongs to the class of triazine herbicides .

Mode of Action

The mode of action of this compound involves inhibiting electron transport during photosynthesis . This inhibition disrupts the energy production of the plant cells, leading to their death .

Biochemical Pathways

This compound affects the photosynthesis pathway in plants. By inhibiting electron transport, it disrupts the conversion of light energy into chemical energy, which is crucial for the growth and survival of plants .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It tends to persist in soil systems and may also persist in aqueous systems . The metabolism of this compound in animals proceeds mainly via N-dealkylation, S-oxidation, and conjugation with reduced glutathione, side-chain hydroxylation, and via conjugation .

Result of Action

The result of this compound’s action is the death of the targeted weeds and grasses. By disrupting their photosynthesis process, it prevents these plants from producing the energy they need to grow and survive .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its persistence in soil and water systems suggests that it can remain effective in these environments for extended periods . Its moderate aqueous solubility and slight mobility mean that its distribution and therefore its efficacy can be influenced by factors such as rainfall and soil type .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethametryn can be synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the herbicide .

Chemical Reactions Analysis

Types of Reactions

Dimethametryn undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Dimethametryn has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethametryn is unique due to its specific chemical structure, which provides distinct advantages in terms of persistence and effectiveness in controlling a wide range of weeds. Its moderate solubility and low mobility make it less likely to contaminate groundwater compared to some other herbicides .

Properties

IUPAC Name

4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5S/c1-6-12-9-14-10(13-8(4)7(2)3)16-11(15-9)17-5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYICRRUVNIHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041873
Record name Dimethametryn
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22936-75-0
Record name Dimethametryn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22936-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethametryn [BSI:ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethametryn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethametryn
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Record name DIMETHAMETRYN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of dimethametryn?

A1: this compound acts by inhibiting photosynthesis. [, ] It interferes with the photosynthetic electron transport chain, ultimately hindering the plant's ability to produce energy. []

Q2: How does the inhibition of photosynthesis manifest as phytotoxicity in plants?

A2: The inhibition of photosynthesis disrupts energy production, leading to stunted growth, chlorosis (yellowing of leaves), and eventual plant death. []

Q3: Are there differences in the phytotoxic effects of this compound and simetryn?

A3: Yes, this compound generally exhibits greater phytotoxicity compared to simetryn. This difference is attributed, in part, to this compound's slower metabolic rate in certain plant species. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H22N4S, and its molecular weight is 258.4 g/mol. []

Q5: How does the presence of organic matter in sediment affect the adsorption of this compound?

A5: Organic matter in sediment significantly influences the adsorption-desorption characteristics of this compound. The hysteresis observed in the adsorption-desorption phenomena suggests a strong interaction between the herbicide and organic matter. []

Q6: How does the structure of this compound contribute to its herbicidal activity compared to simetryn?

A6: The presence of a 1,2-dimethylpropyl group in this compound, instead of an ethyl group in simetryn, influences its absorption, translocation, and metabolism in plants. This structural difference contributes to its generally higher phytotoxicity. [, , ]

Q7: Are there specific formulation strategies for this compound to enhance its efficacy?

A7: While specific formulation strategies are not extensively discussed in the provided research, the studies mention the use of granular formulations (GR) containing this compound, often in combination with other herbicides. [, , ] These formulations aim to provide controlled release and improve herbicide efficacy.

Q8: What information is available regarding the SHE regulations surrounding this compound?

A8: The provided research primarily focuses on the scientific aspects of this compound. Specific SHE regulations and compliance requirements are not discussed in detail.

Q9: How is this compound absorbed, translocated, and metabolized in rice plants?

A9: Studies using 14C-labeled this compound revealed that rice plants absorb the herbicide through their roots. [] Translocation to shoots occurs, but at a slower rate compared to simetryn. [] Metabolism of this compound in rice involves the formation of various degradation products, including dealkylated and hydroxylated derivatives. []

Q10: What are the known toxicological effects of this compound on non-target organisms?

A11: While the provided research primarily focuses on this compound's herbicidal activity, one study investigates its impact on the tadpoles of Japanese Tree Frogs (Hyla japonica). [] The study found that while the LC50 values for the tested pesticides, including this compound, were relatively high, further research is needed to assess potential long-term ecological effects. []

Q11: How does this compound behave in the environment, and what are its degradation pathways?

A12: Studies show that this compound can persist in sediment, with its adsorption-desorption characteristics influenced by the presence of organic matter. [] Biodegradation of this compound has been observed in specific bacterial strains like Rhodococcus sp. FJ1117YT. [] This strain degrades this compound via a pathway involving the progressive oxidation and hydrolysis of the methylthio group, leading to the formation of methylsulfinyl, methylsulfonyl, and hydroxy analogues. []

Q12: What are the potential environmental concerns associated with this compound use in rice paddy fields?

A13: One study examined this compound concentrations in river water near rice paddy fields and found detectable levels, though diluted, in Lake Kasumigaura. [] This raises concerns about the potential impact on non-target aquatic organisms, especially algae, which showed varying sensitivities to rice herbicides including this compound. []

Q13: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and food samples?

A13: Several analytical methods have been developed for this compound analysis. These include:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound in various matrices, including food samples like sugar and soil. [, , ]
  • High-performance liquid chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), provides an alternative method for analyzing this compound residues in water samples. []
  • Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS): This technique, using FeNi magnetic alloy nanoparticles, has shown promise for the sensitive detection of this compound in complex matrices like human serum. []

Q14: Are there alternative weed control strategies or substitute herbicides for this compound in rice production?

A15: Research highlights the importance of integrated weed management strategies to reduce reliance on chemical herbicides and manage herbicide resistance. [] Some alternative approaches include:

  • Cultural practices: Optimizing planting time, water management, and crop rotation can suppress weed growth. []

Q15: What research tools and resources are available for studying this compound and similar herbicides?

A15: Researchers utilize various tools and resources to study this compound and its impacts:

  • Computational Chemistry: Molecular modeling and QSAR studies can predict the activity and environmental fate of this compound and guide the development of novel herbicides. []

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